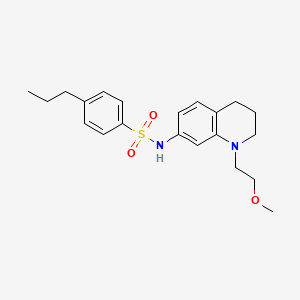

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

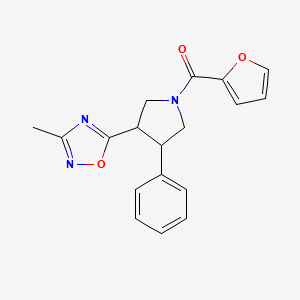

The compound contains a tetrahydroquinoline group, which is a type of heterocyclic compound. This group is often found in biologically active molecules. The compound also contains a sulfonamide group, which is commonly found in antibiotics .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, followed by the attachment of the propylbenzenesulfonamide group. The methoxyethyl group would likely be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the tetrahydroquinoline and sulfonamide groups. The methoxyethyl group would likely add further complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetrahydroquinoline and sulfonamide groups. The methoxyethyl group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more polar, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Thermoresponsive Polymers

Background: Thermoresponsive polymers are water-soluble or highly swollen below a characteristic transition temperature but become water-insoluble and collapse above it. Two major chemical motifs are commonly studied in this context: amide moieties and ethyleneglycol ether groups.

Application:N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide: (let’s call it PbMOEAm) is a thermoresponsive polymer synthesized via reversible addition fragmentation transfer (RAFT) polymerization. It features both amide and ethyleneglycolether moieties. PbMOEAm exhibits a lower critical solution temperature (LCST)–type phase transition.

Significance: Understanding the thermoresponsive behavior of PbMOEAm contributes to the development of “smart” materials for various applications, including drug delivery, tissue engineering, and responsive coatings .

Antithrombogenic Coatings

Background: Antithrombogenic surfaces prevent blood clot formation, reducing the risk of thrombosis.

Application: Poly(2-methoxyethyl acrylate) (PMEA), a related polymer, has been used to create antithrombogenic coatings. These coatings mimic the inner surface of native blood vessels and prevent platelet adhesion and clot formation.

Significance: PMEA-based coatings find applications in medical devices, such as stents and catheters, to enhance biocompatibility and reduce complications .

Smart Textiles

Background: Smart textiles incorporate functional materials to respond to external stimuli.

Application: PbMOEAm can be integrated into textile fibers to create fabrics that change properties (e.g., wettability, breathability) based on temperature. These smart textiles have applications in sportswear, outdoor clothing, and medical textiles.

Significance: PbMOEAm-enhanced textiles offer comfort, adaptability, and improved performance in various environments.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-3-5-17-7-11-20(12-8-17)27(24,25)22-19-10-9-18-6-4-13-23(14-15-26-2)21(18)16-19/h7-12,16,22H,3-6,13-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIUTWAIVHLUCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2364417.png)

![1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2364428.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2364431.png)

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2364432.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2364438.png)